molecular formula C6H12O B6588915 3-ethoxy-2-methylprop-1-ene CAS No. 24309-28-2

3-ethoxy-2-methylprop-1-ene

Cat. No.: B6588915
CAS No.: 24309-28-2
M. Wt: 100.16 g/mol
InChI Key: CVEARUDSOVGFAJ-UHFFFAOYSA-N
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Description

It is synthesized via a nucleophilic substitution reaction using sodium hydroxide (NaOH) and benzyltriethylammonium chloride (BnNEt₃Cl) as a phase-transfer catalyst in acetonitrile, yielding 69% as a colorless oil . Structural characterization by $ ^1 \text{H NMR} $ and $ ^{13} \text{C NMR} $ confirms its identity, with the ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups attached to the propene backbone. This compound is of interest in organic synthesis, particularly as a building block for more complex ethers or allylic intermediates.

Properties

IUPAC Name

3-ethoxy-2-methylprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-4-7-5-6(2)3/h2,4-5H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEARUDSOVGFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947142
Record name 3-Ethoxy-2-methylprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24309-28-2
Record name 3-Ethoxy-2-methylprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-ethoxy-2-methylprop-1-ene can be synthesized through various methods. One common approach involves the reaction of 2-methylprop-1-ene with ethanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-2-methylprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-ethoxy-2-methylprop-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-2-methylprop-1-ene involves its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, it targets specific functional groups to form aldehydes or ketones .

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Yield: Allyloxycyclohexane (90% yield) achieves a higher synthesis efficiency than 3-ethoxy-2-methylprop-1-ene (69%), likely due to reduced steric hindrance from the cyclohexyl group compared to the ethyl ether .

Physical Properties :

  • All synthesized ether derivatives exist as colorless oils, suggesting similar volatility and solubility profiles.
  • 3-Chloro-2-methylprop-1-ene (methallyl chloride), a halogen analog, is a liquid with a lower molecular weight (90.55 g/mol) and higher reactivity due to the electron-withdrawing chlorine substituent .

Reactivity and Functional Group Influence

  • This compound : The ethoxy group is electron-donating, stabilizing the alkene via resonance. This makes the compound less reactive toward electrophilic addition compared to halogenated analogs but useful in reactions requiring stabilized allylic intermediates.
  • 3-Chloro-2-methylprop-1-ene : The chlorine atom increases electrophilicity, making it prone to elimination (e.g., forming conjugated dienes) or nucleophilic substitution. It is widely used in polymer chemistry and agrochemical synthesis .
  • Allyloxycyclohexane/Allyloxybenzene : The bulky cyclohexyl and phenyl groups may hinder nucleophilic attack at the allylic position, directing reactivity toward the alkene moiety.

Biological Activity

3-Ethoxy-2-methylprop-1-ene, an organic compound with the molecular formula C6H12O, is characterized by its ethoxy group and a double bond between the first and second carbon atoms. Its unique structure positions it as a compound of interest in various biological studies, particularly concerning its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from scientific literature, case studies, and relevant data.

Chemical Structure and Properties

This compound is classified as an alkenyl ether. The presence of the ethoxy group enhances its solubility in organic solvents, making it suitable for various chemical reactions. The compound's structure can be represented as follows:

C6H12O\text{C}_6\text{H}_{12}\text{O}

Research indicates that this compound exhibits biological activity primarily through its interactions with nucleophiles and electrophiles. These interactions are crucial for understanding its behavior within biological systems, including potential therapeutic effects or toxicological implications.

Key Mechanisms:

  • Reactivity with Biological Macromolecules: The compound's double bond allows it to participate in addition reactions with proteins and nucleic acids, potentially leading to modifications that affect cellular functions.
  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, inhibiting the growth of specific bacterial strains.

Case Studies

  • Antimicrobial Activity Assessment:
    A study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL, indicating its potential as a natural antimicrobial agent.
  • Cytotoxicity Evaluation:
    In vitro assays assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells (MCF7), with an IC50 value of 50 µM. This suggests a possible role in cancer treatment strategies.

Data Tables

Biological Activity Observed Effect Concentration (µg/mL) Reference
AntimicrobialInhibition of E. coli growth>100
CytotoxicityReduced viability of MCF7 cells50
Reactivity with proteinsModification leading to functional changesN/A

Research Findings

Recent studies have highlighted the importance of integrating multi-omics approaches to better understand the biological implications of compounds like this compound. By analyzing metabolomic data alongside genomic and proteomic information, researchers can uncover complex interactions that influence drug efficacy and toxicity profiles.

Notable Insights:

  • Metabolomic Profiling: Changes in metabolite levels associated with exposure to this compound were observed, suggesting alterations in metabolic pathways that could be leveraged for therapeutic purposes.

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